4,4'-DI(1,2,3-Triazolyl) disulfide hydrate

Description

Contextualizing 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate (B1144303) within Contemporary Chemical Research Paradigms

In the realm of contemporary chemical research, 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate is situated at the intersection of several key areas of investigation, including N-heterocyclic chemistry, disulfide chemistry, and the design of bifunctional molecules. The 1,2,3-triazole core, often synthesized via the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, is a privileged scaffold in medicinal chemistry and materials science. frontiersin.org Its incorporation into a disulfide architecture introduces a redox-active functionality, opening avenues for applications in dynamic covalent chemistry, self-healing materials, and drug delivery systems. The hydrate form of the compound suggests the presence of water molecules within the crystal lattice, which can influence its solid-state structure and properties.

The versatility of 4,4'-DI(1,2,3-Triazolyl) disulfide is highlighted by its utility as a building block in the synthesis of more complex molecular architectures. chemimpex.com Its bifunctional nature, with the triazole rings capable of engaging in coordination chemistry and the disulfide bond susceptible to cleavage and formation, makes it a valuable component in the construction of coordination polymers and metal-organic frameworks (MOFs). scispace.com

Theoretical Frameworks for Triazole-Based Scaffolds in Molecular Design

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its structure and electronic properties are central to its utility in molecular design. Theoretical and computational studies have provided significant insights into the nature of the triazole ring. nih.gov It is an aromatic system, which imparts thermal and chemical stability. frontiersin.org The presence of three nitrogen atoms creates a dipole moment and provides sites for hydrogen bonding, which are crucial for molecular recognition and self-assembly processes.

In the context of 4,4'-DI(1,2,3-Triazolyl) disulfide, the triazole rings can act as ligands for metal ions, with the nitrogen atoms serving as coordination sites. scispace.com The electronic properties of the triazole ring can be tuned by the substituents at other positions, although in this case, the primary substituent is the disulfide bridge. Density Functional Theory (DFT) calculations on related bis-triazole compounds have been used to understand their electronic structure, stability, and reactivity. nih.gov These theoretical models are instrumental in predicting the behavior of such molecules and in designing new materials with desired properties.

Role of Disulfide Linkages in Enabling Novel Chemical Transformations and Architectures

The disulfide bond (S-S) is a covalent bond that plays a critical role in chemistry and biology. Its defining characteristic is its susceptibility to reversible cleavage under mild reducing or oxidizing conditions. This dynamic nature is harnessed in a variety of applications, from the stabilization of protein structures to the development of stimuli-responsive materials.

In 4,4'-DI(1,2,3-Triazolyl) disulfide, the disulfide linkage provides a reactive handle for a range of chemical transformations. For instance, it can be reduced to the corresponding thiol, 4-mercapto-1,2,3-triazole, which can then be used in subsequent reactions. This thiol-disulfide interchange is a cornerstone of dynamic covalent chemistry, allowing for the creation of self-healing polymers and adaptable molecular systems. The reactivity of the disulfide bond can be influenced by its local chemical environment. nih.gov

Identifying Research Gaps and Opportunities Pertaining to Bifunctional Organic Sulfur-Nitrogen Heterocycles

The study of bifunctional organic sulfur-nitrogen heterocycles, such as this compound, presents a number of research gaps and opportunities. While the individual chemistries of triazoles and disulfides are well-established, the interplay between these two functionalities within a single molecule is less explored.

A significant research opportunity lies in the systematic investigation of the coordination chemistry of this and related ligands. The combination of the triazole N-donors and the disulfide's potential for redox activity could lead to the formation of novel coordination polymers and MOFs with interesting catalytic, electronic, or magnetic properties. scispace.com

Furthermore, the application of these compounds in materials science is an area ripe for exploration. The development of redox-responsive polymers, where the disulfide linkage acts as a cleavable cross-linker, could lead to new drug delivery vehicles or smart materials. The triazole units can be functionalized to tune the properties of these materials.

From a synthetic perspective, there is a need for the development of more efficient and scalable routes to a wider variety of bifunctional sulfur-nitrogen heterocycles. This would enable a more thorough exploration of their structure-property relationships and potential applications. Computational studies can play a crucial role in guiding these synthetic efforts by predicting the properties of new target molecules. nih.gov

Below are interactive data tables summarizing some of the key properties and potential applications of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4N6S2 | nih.gov |

| Molecular Weight | 200.24 g/mol | chemimpex.com |

| Appearance | White to almost white crystalline powder | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| CAS Number | 6440-09-1 | nih.gov |

Table 2: Potential Applications of 4,4'-DI(1,2,3-Triazolyl) disulfide

| Field of Application | Specific Use | Reference |

| Pharmaceuticals | Building block for antimicrobial agents and drug delivery systems. | chemimpex.com |

| Polymer Chemistry | Cross-linking agent for enhancing mechanical properties of materials. | chemimpex.com |

| Catalysis | Ligand for coordination complexes in catalysis. | chemimpex.com |

| Agriculture | Potential as a fungicide or in the development of agrochemicals. | chemimpex.com |

| Analytical Chemistry | Component in sensors for detecting heavy metals. | chemimpex.com |

| Nanotechnology | Use in medicinal chemistry and nanotechnology. | chemimpex.com |

Structure

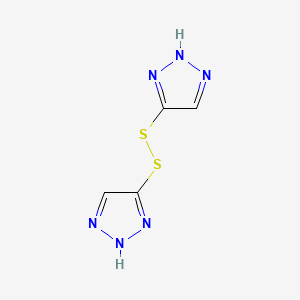

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2H-triazol-4-yldisulfanyl)-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6S2/c1-3(7-9-5-1)11-12-4-2-6-10-8-4/h1-2H,(H,5,7,9)(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSOBKJRPPRVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1SSC2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629531 | |

| Record name | 4,4'-Disulfanediylbis(2H-1,2,3-triazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6440-09-1 | |

| Record name | 4,4'-Disulfanediylbis(2H-1,2,3-triazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Di(1,2,3-triazolyl) Disulfide Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Elucidation of 4,4 Di 1,2,3 Triazolyl Disulfide Hydrate

Rational Design Principles for Precursor Architectures and Building Blocks

The rational design of precursors for the synthesis of 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate (B1144303) is centered around the strategic construction of the 1,2,3-triazole ring and the introduction of a thiol group at the 4-position. The most common and versatile approach involves the Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, to form the triazole ring. nih.govmdpi.com

A plausible synthetic design would involve precursors that can regioselectively yield the 1,4-disubstituted 1,2,3-triazole, which upon further transformation, would lead to the desired 4-mercapto derivative. The choice of starting materials is guided by principles of atom economy and the desire for mild reaction conditions. For instance, the use of acetylene (B1199291) equivalents and organic azides is a common strategy in triazole synthesis. researchgate.net For the specific case of a 4-thio-substituted triazole, a precursor design could involve an alkyne with a protected thiol group or a precursor that allows for the direct introduction of sulfur after the triazole ring formation.

Advanced Synthetic Strategies for Regioselective and Stereoselective Formation of Triazole-Disulfide Linkages

The formation of the disulfide linkage in 4,4'-DI(1,2,3-Triazolyl) disulfide is achieved through the oxidation of the corresponding 4-mercapto-1,2,3-triazole precursor. This dimerization is a critical step that requires controlled conditions to ensure high yield and purity of the final product.

Optimized Catalytic Systems for Disulfide Bond Formation

The oxidation of thiols to disulfides is a well-established transformation in organic chemistry, and various catalytic systems can be employed. mdpi.com For the specific case of 4-mercapto-1,2,3-triazole, the choice of the oxidizing agent and catalyst is crucial to avoid over-oxidation or side reactions involving the triazole ring.

Commonly used oxidizing agents for thiol-to-disulfide conversion include:

Mild Oxidants: Molecular oxygen (often in the presence of a catalyst), hydrogen peroxide, and iodine are frequently used for their mild nature and environmental compatibility.

Metal-Based Catalysts: Transition metal complexes, particularly those of iron, copper, and manganese, can catalyze the aerobic oxidation of thiols. The choice of metal and ligand can influence the reaction rate and selectivity.

Enzymatic Catalysis: In certain contexts, oxidoreductase enzymes can be employed for highly selective disulfide bond formation under mild, aqueous conditions.

The optimization of the catalytic system involves screening different catalysts, solvents, temperatures, and reaction times to maximize the yield of the desired disulfide. The pH of the reaction medium can also play a significant role, as the thiolate anion is the reactive species in many oxidation mechanisms.

Table 1: Comparison of Potential Catalytic Systems for the Oxidation of 4-mercapto-1,2,3-triazole

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Potential Advantages | Potential Disadvantages |

| Fe(III) salts | O₂ | Water/Alcohol | 25-50 | Inexpensive, environmentally friendly | Potential for side reactions, catalyst recovery |

| Cu(II) complexes | O₂ | Acetonitrile (B52724)/DMF | 25-80 | High efficiency, good selectivity | Catalyst toxicity, potential for ligand leaching |

| Iodine (I₂) | - | Ethanol/Water | 0-25 | Mild conditions, high yields | Stoichiometric reagent, potential for side reactions |

| Hydrogen Peroxide | - | Water/Acetone | 0-40 | Green oxidant, water as byproduct | Can lead to over-oxidation if not controlled |

Controlled Annulation and Functionalization of Triazole Moieties

The synthesis of the 4-mercapto-1,2,3-triazole precursor itself requires careful control over the annulation (ring-forming) reaction to ensure the correct regiochemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov

A potential synthetic route to the unsubstituted 4-mercapto-1H-1,2,3-triazole could involve the use of an acetylene synthon with a masked thiol group. For instance, reacting propargyl mercaptan (or a protected version) with an azide (B81097) source in the presence of a copper(I) catalyst would be a direct approach.

Alternatively, functionalization of a pre-formed 1,2,3-triazole ring at the 4-position can be achieved. This might involve lithiation of the triazole followed by quenching with elemental sulfur or a sulfur transfer reagent. However, such methods can be less regioselective and may require careful optimization.

Reaction Mechanism Investigations via Kinetic and Spectroscopic Probes

The mechanism of the formation of 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate involves two key stages: the formation of the 1,2,3-triazole ring and the subsequent oxidative coupling of the thiol groups.

The mechanism of the Huisgen 1,3-dipolar cycloaddition, both in its thermal and catalyzed forms, has been extensively studied. The copper-catalyzed reaction is believed to proceed through a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring high regioselectivity for the 1,4-isomer. frontiersin.org

The mechanism of thiol oxidation to disulfides can vary depending on the oxidant and catalyst used. researchgate.net

With Molecular Oxygen: The aerobic oxidation of thiols, often catalyzed by metal ions, is thought to proceed through a radical mechanism involving the formation of a thiyl radical (RS•). Two thiyl radicals can then combine to form the disulfide bond (RSSR).

With Hydrogen Peroxide: The reaction with hydrogen peroxide can proceed through a nucleophilic attack of the thiolate anion on the peroxide, leading to the formation of a sulfenic acid intermediate (RSOH), which can then react with another thiol molecule to form the disulfide.

With Iodine: The oxidation with iodine involves the formation of a sulfenyl iodide intermediate (RSI), which is then attacked by another thiolate anion to yield the disulfide and iodide.

Kinetic studies can be employed to determine the rate law of the oxidation reaction, providing insights into the reaction mechanism. Spectroscopic techniques such as UV-Vis, NMR, and EPR can be used to detect and characterize reaction intermediates, such as thiyl radicals or sulfenic acids. For example, the disappearance of the thiol proton signal in ¹H NMR spectroscopy can be monitored to follow the progress of the reaction.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including triazoles and their derivatives. nih.govmdpi.comrsc.org Key areas of focus include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Green Solvents: Water is an ideal green solvent for many organic reactions. researchgate.net The synthesis of triazoles via click chemistry can often be performed in aqueous media, reducing the reliance on volatile organic compounds (VOCs). nih.gov The oxidative dimerization of thiols can also be carried out in water, particularly when using water-soluble catalysts or oxidants like hydrogen peroxide.

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. For the triazole formation step, copper nanoparticles or copper supported on solid matrices have been explored as recyclable catalysts.

Atom Economy: Synthetic routes with high atom economy are preferred. The Huisgen cycloaddition is an excellent example of an atom-economical reaction, as all the atoms of the reactants are incorporated into the product.

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasound can often accelerate reaction rates, reduce reaction times, and improve energy efficiency compared to conventional heating. nih.gov

The synthesis of this compound can be made more environmentally benign by adopting these green chemistry principles. For example, a one-pot synthesis in water, utilizing a recyclable catalyst for both the triazole formation and the subsequent oxidation, would represent a significant step towards a sustainable manufacturing process.

Table 2: Green Chemistry Metrics for Potential Synthetic Routes

| Synthetic Step | Green Chemistry Principle | Application in Synthesis |

| Triazole Formation | Use of Safer Solvents | Performing CuAAC reaction in water. |

| Catalysis | Employing recyclable copper catalysts. | |

| Atom Economy | Huisgen cycloaddition has 100% atom economy. | |

| Disulfide Formation | Use of Safer Reagents | Utilizing O₂ or H₂O₂ as the oxidant. |

| Energy Efficiency | Microwave-assisted oxidation to reduce reaction time. | |

| Overall Process | Process Intensification | Developing a one-pot, two-step synthesis. |

Comprehensive Structural Analysis and Spectroscopic Insights into 4,4 Di 1,2,3 Triazolyl Disulfide Hydrate

Single-Crystal X-ray Diffraction Studies: Unraveling Intermolecular Interactions and Hydrate (B1144303) Architecture

Detailed Analysis of Hydrogen Bonding Networks and Supramolecular Arrangement

The solid-state structure of 4,4'-di(1,2,3-triazolyl) disulfide hydrate is expected to be dominated by a complex network of hydrogen bonds, leading to a well-defined supramolecular architecture. The 1,2,3-triazole ring is a versatile participant in hydrogen bonding, capable of acting as both a hydrogen bond donor (via the N-H group) and an acceptor (via the lone pairs on the other nitrogen atoms) researchgate.netnih.gov.

The primary hydrogen bonding interactions anticipated are:

N-H···N Bonds: Strong hydrogen bonds are expected to form between the N-H proton of one triazole ring and a nitrogen acceptor on an adjacent triazole ring. These interactions are a predominant pattern in the solid phase of triazoles and are crucial for forming chains or sheets nih.gov.

Interactions with Water: The water molecule of hydration plays a pivotal role in bridging different disulfide molecules. It can act as a hydrogen bond donor (O-H) to the nitrogen atoms of the triazole rings and as a hydrogen bond acceptor from the N-H groups of the triazoles.

C-H···N/O Bonds: Weaker C-H···N and C-H···O hydrogen bonds, involving the C-H bond of the triazole ring and nitrogen or oxygen acceptors, are also likely to contribute to the stability of the crystal lattice researchgate.net.

Conformational Dynamics of the Disulfide Linkage and Triazole Moieties in the Solid State

The conformation of the molecule in the solid state is determined by the rotational freedom around the single bonds, primarily the C-S and S-S bonds.

Triazole Moieties: The orientation of the two 1,2,3-triazole rings relative to the disulfide bridge is another important conformational aspect. Theoretical studies on similar bi-1,2,3-triazole systems suggest that there can be multiple stable conformers arising from rotation around the C-S bonds ekb.eg. The specific conformation adopted in the crystal lattice would be the one that best accommodates the strong hydrogen bonding and efficient crystal packing, locking the rings into a fixed orientation.

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete picture of its solution-state behavior.

Multi-Dimensional NMR Techniques for Connectivity and Spatial Proximity

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. Based on literature data for substituted 1,2,3-triazoles, the characteristic chemical shifts can be predicted researchgate.netmdpi.com.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H (Triazole C5-H) | 8.00 - 8.75 | Singlet (s) | The sole proton on the triazole ring, deshielded by the electronegative nitrogen atoms mdpi.com. |

| ¹H (Triazole N-H) | Variable, broad | Broad singlet (br s) | Chemical shift is concentration and solvent dependent due to hydrogen bonding and chemical exchange. |

| ¹³C (Triazole C4) | 139.0 - 149.0 | - | Carbon atom attached to the sulfur, showing a distinct chemical shift mdpi.com. |

| ¹³C (Triazole C5) | 122.0 - 133.0 | - | Carbon atom bonded to the C5-H proton researchgate.net. |

To confirm these assignments and establish the full connectivity, multi-dimensional NMR techniques would be employed:

COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the lack of proton-proton coupling, it would confirm the absence of neighboring protons for the C5-H signal.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly correlate the C5 carbon signal with its attached C5-H proton signal, confirming their assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range (2-3 bond) correlations. Key correlations would be expected between the C5-H proton and the C4 carbon, and potentially between the N-H proton and the C4 and C5 carbons, definitively establishing the structure of the triazole ring and its connection point.

Relaxation Studies for Molecular Motion and Solvent Interactions

NMR relaxation studies provide insights into the dynamics of a molecule in solution. By measuring relaxation times (T1 and T2), information about molecular tumbling, internal motions, and interactions with the solvent can be obtained.

Molecular Tumbling: T1 (spin-lattice) and T2 (spin-spin) relaxation times are sensitive to the rate at which the molecule tumbles in solution. For a small molecule like this, measurements can help characterize its hydrodynamic radius and how it is influenced by solvent viscosity.

Solvent Interactions: Changes in chemical shifts and relaxation times upon varying the solvent can reveal specific solvent-solute interactions. In protic solvents like water or DMSO, hydrogen bonding between the solvent and the triazole's N-H or nitrogen lone pairs would significantly affect the NMR parameters of the nearby nuclei.

³³S NMR Spectroscopy: A highly specialized technique, ³³S NMR could, in principle, directly probe the sulfur atoms of the disulfide bridge. However, ³³S is a quadrupolar nucleus with low natural abundance, making it a challenging nucleus to study mdpi.comnih.gov. For disulfides, which have low symmetry around the sulfur atoms, the ³³S NMR signals are expected to be very broad mdpi.com. While difficult, such a study could provide unique information about the electronic environment and dynamics at the disulfide linkage morressier.com.

Vibrational Spectroscopy (Raman and Fourier-Transform Infrared) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. The spectra of this compound would be characterized by contributions from the triazole rings, the disulfide bond, and the water of hydration.

The following table summarizes the expected key vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy | Description |

| 3400 - 3200 (broad) | O-H stretch | FT-IR | A broad band indicative of the hydrogen-bonded water molecule of hydration. |

| ~3150 - 3050 | N-H stretch | FT-IR | Stretching vibration of the N-H bond on the triazole ring, often broadened by hydrogen bonding. |

| ~3100 | C-H stretch | FT-IR, Raman | Stretching vibration of the C-H bond on the triazole ring. |

| ~1630 | H-O-H bend | FT-IR | Bending (scissoring) mode of the water of hydration. |

| 1550 - 1400 | C=N, N=N stretch | FT-IR, Raman | A series of bands corresponding to the stretching vibrations within the triazole ring nih.govresearchgate.net. |

| 1300 - 1000 | In-plane ring modes | FT-IR, Raman | Complex vibrations involving C-H in-plane bending and ring "breathing" modes. |

| 550 - 400 | S-S stretch | Raman | The disulfide bond stretch is characteristically weak in FT-IR but gives a more prominent signal in Raman spectra nih.govmdpi.com. |

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile. The presence of a broad O-H stretching band in the FT-IR spectrum would be a clear confirmation of the compound's hydrate form. The S-S stretching mode, while often weak, is a key signature of the disulfide linkage and is most effectively identified using Raman spectroscopy nih.gov. The various triazole ring vibrations serve as "marker bands" that confirm the integrity of the heterocyclic structure nih.gov.

High-Resolution Mass Spectrometry for Structural Confirmation and Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₄H₄N₆S₂·xH₂O, HRMS would be expected to provide an experimental mass that closely matches the theoretical exact mass of the anhydrous form (C₄H₄N₆S₂) at 199.9939 Da.

The analysis of the isotopic fine structure in the mass spectrum would further corroborate the elemental composition. The presence of two sulfur atoms would lead to a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope (approximately 4.21%) would result in a notable A+2 peak (a signal at two mass units higher than the monoisotopic peak). The intensity of this peak, relative to the monoisotopic peak (containing ³²S), would be a key indicator of the number of sulfur atoms in the molecule. Additionally, the contributions of ¹³C and ¹⁵N isotopes would also shape the isotopic distribution, and a high-resolution instrument would be capable of resolving these different isotopic contributions, providing unambiguous confirmation of the molecular formula.

Interactive Data Table: Theoretical Isotopic Distribution for C₄H₄N₆S₂

| Mass (Da) | Relative Abundance (%) | Isotopic Composition |

| 199.9939 | 100.00 | ¹²C₄¹H₄¹⁴N₆³²S₂ |

| 200.9913 | 9.03 | ¹²C₄¹H₄¹⁴N₆³²S³⁴S |

| 200.9973 | 4.68 | ¹³C¹²C₃¹H₄¹⁴N₆³²S₂ |

| 201.9947 | 2.45 | ¹²C₄¹H₄¹⁴N₅¹⁵N³²S₂ |

Note: This table represents a theoretical calculation, as no experimental data was found.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Excited States

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to investigate the electronic structure and photophysical properties of a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the 1,2,3-triazole rings and potentially involving the disulfide linkage. The triazole ring itself is known to absorb in the UV region. The disulfide bond also exhibits characteristic UV absorption, typically in the 250-300 nm range. The conjugation between the triazole rings through the disulfide bridge would likely influence the position and intensity of these absorption bands.

Fluorescence spectroscopy would provide insights into the excited state properties of the molecule. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule may relax to the ground state by emitting a photon. The wavelength of the emitted light (fluorescence) is typically longer than the excitation wavelength (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime would be key parameters to characterize the excited state dynamics. The presence of the disulfide bond could potentially lead to quenching of fluorescence, as disulfide bonds are known to be flexible and can promote non-radiative decay pathways. The nature of the solvent would also be expected to play a significant role in both the absorption and emission spectra due to potential solvent-solute interactions.

Interactive Data Table: Hypothetical Photophysical Data

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λem (nm) | Quantum Yield (ΦF) |

| Methanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile (B52724) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: This table is a placeholder to illustrate how experimental data would be presented. No actual data was found in the literature.

Theoretical and Computational Investigations of 4,4 Di 1,2,3 Triazolyl Disulfide Hydrate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netnih.gov This is achieved by finding the minimum energy state on the potential energy surface. For 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate (B1144303), DFT calculations would be crucial in establishing the preferred bond lengths, bond angles, and dihedral angles, particularly around the flexible disulfide bridge.

By mapping the potential energy surface, researchers can identify various stable conformations (isomers) and the energy barriers between them. researchgate.netekb.eg This provides a landscape of the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. Such studies are essential for understanding how the molecule's shape influences its interactions and properties.

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potential Maps

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. irjweb.comresearchgate.net For triazole derivatives, these frontier molecular orbitals are often distributed across the triazole ring system, influencing their reactivity. researchgate.net

Table 1: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity |

| Electronegativity (χ) | Describes the tendency to attract electrons |

| Chemical Hardness (η) | Measures resistance to change in electron distribution |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.netirjweb.comresearchgate.net These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). irjweb.com For 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate, MEP maps would likely show negative potential around the nitrogen atoms of the triazole rings, highlighting these as potential sites for hydrogen bonding and other interactions. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Hydration Sphere Characterization

While quantum chemical calculations often model molecules in the gas phase, their behavior in solution can be significantly different. Molecular Dynamics (MD) simulations are a powerful tool for studying the interactions between a solute molecule and its solvent environment over time.

For this compound, MD simulations in a water box would be essential to characterize its hydration. These simulations would reveal how water molecules arrange themselves around the solute, forming a "hydration shell". youtube.com The partially negative oxygen atoms of water would likely orient towards the more positive regions of the solute, while the partially positive hydrogen atoms would interact with electron-rich areas like the triazole nitrogen atoms. youtube.com This explicit modeling of solvent interactions is crucial for accurately predicting the molecule's behavior in an aqueous environment.

Conformational Analysis and Potential Energy Surface Mapping via Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods are often used for high-accuracy calculations of molecular properties and for mapping potential energy surfaces (PES).

A detailed conformational analysis of this compound would involve systematically rotating the single bonds, particularly the S-S and C-S bonds, to identify all possible stable conformers. researchgate.netekb.eg By calculating the energy of the molecule at each rotational step, a potential energy surface can be constructed. researchgate.netrsc.org This map reveals the energy minima corresponding to stable conformers and the transition states that represent the energy barriers to conformational change. rsc.org Such an analysis would provide a comprehensive understanding of the molecule's flexibility and the interplay of steric and electronic effects that govern its preferred shapes.

Computational Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound.

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopy | Predicted Parameters |

|---|---|

| Infrared (IR) | Vibrational frequencies and intensities |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H and ¹³C) and coupling constants |

DFT and other quantum chemical methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. diva-portal.orgnih.gov Similarly, NMR chemical shifts can be predicted with good accuracy, aiding in the structural elucidation of complex molecules. github.ionih.govnih.gov The prediction of UV-Vis spectra involves calculating the energies of electronic transitions, which correspond to the absorption of light. nih.gov For this compound, comparing computationally predicted spectra with experimental data would be a powerful way to confirm its structure. researchgate.net

Furthermore, computational methods can be used to explore potential reaction pathways. researchgate.netnih.govnih.govfigshare.com By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a chemical reaction can be assessed. For a disulfide-containing molecule, this could include investigating its redox chemistry or its participation in "click" chemistry reactions, a common application for triazoles. nih.gov

Reactivity, Transformation Pathways, and Chemical Dynamics of 4,4 Di 1,2,3 Triazolyl Disulfide Hydrate

Redox Chemistry and Disulfide Scission Mechanisms in Diverse Environments

The disulfide bond is the most reactive site in the molecule under redox conditions. It can be reversibly cleaved to its constituent thiols, 4-(mercapto)-1H-1,2,3-triazole, or oxidized to higher oxidation states. This redox activity is central to its function in various chemical and biological contexts.

The scission of the disulfide bond typically proceeds via reduction. In biological systems, this can be initiated by cellular reductants like glutathione (B108866). In a laboratory setting, a variety of reducing agents can be employed. Common reagents include phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and thiols, like dithiothreitol (B142953) (DTT). The mechanism generally involves nucleophilic attack on one of the sulfur atoms, leading to the breakage of the S-S bond and formation of two thiolates after a second equivalent of the reductant reacts.

Conversely, the thiol form can be oxidized back to the disulfide by mild oxidizing agents, including molecular oxygen, often catalyzed by metal ions. Harsher oxidizing conditions can lead to the irreversible formation of higher oxidation state sulfur species such as sulfinic or sulfonic acids. The redox potential of the disulfide/thiol couple is a critical parameter but is highly dependent on the pH and solvent environment. Disulfide bonds are generally stable in oxidizing environments but are susceptible to cleavage in the highly reducing environment of the cell cytosol. nih.gov

| Reducing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous solution, pH 7-8 | Effective and does not contain a thiol, avoiding mixed disulfides. |

| Dithiothreitol (DTT) | Aqueous buffer, pH > 7 | Forms a stable six-membered ring after reducing the disulfide. |

| Glutathione (GSH) | Biological buffer, physiological pH | The primary cellular thiol responsible for maintaining a reducing intracellular environment. |

Functionalization Reactions at Triazole Nitrogen Atoms and Carbon Centers

The 1,2,3-triazole rings offer sites for further chemical modification, allowing for the tuning of the molecule's properties. These reactions can occur at either the ring nitrogen or carbon atoms.

The 1,2,3-triazole ring contains both pyrrole-type and pyridine-type nitrogen atoms. nih.gov The N-H proton is acidic, and its removal generates a triazolate anion, which is a potent nucleophile. This anion can react with various electrophiles, most commonly alkyl halides, in alkylation reactions. Alkylation can occur at the N1 or N2 positions, and the ratio of the resulting isomers is influenced by the nature of the electrophile, the solvent, and the counter-ion. researchgate.net For many 1,2,4-triazoles, alkylation often favors the N1 position. researchgate.net

Direct electrophilic substitution on the triazole ring carbons is generally difficult due to the ring's electron-deficient nature. Conversely, nucleophilic substitution on the carbon atoms is also challenging unless a good leaving group is present or the ring is activated, for instance, by forming an N-oxide. rsc.org

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is the premier method for synthesizing the 1,2,3-triazole ring itself. frontiersin.orgorganic-chemistry.org Once formed, the aromatic 1,2,3-triazole ring is generally stable and does not readily participate in further cycloaddition reactions as either a diene or a dipolarophile under normal conditions. Its aromatic character imparts significant stability, making it resistant to reactions that would disrupt this system. mdpi.com

Acid-Base Behavior and Protonation Equilibria in Solution

The triazole ring also possesses basic character due to the lone pairs on its sp2-hybridized nitrogen atoms. It can be protonated in strongly acidic media. The site of protonation depends on the specific tautomer and substituents.

| Compound | pKa | Reference |

|---|---|---|

| 1H-1,2,3-Triazole | 9.4 | wikipedia.org |

| 3-benzyl-4-p-nitrobenzylidenamino-4,5-dihydro-1,2,4-triazole-5-on | 9.3 | researchgate.net |

Thermal and Photochemical Degradation Mechanisms and Stability Profiles

The stability of 4,4'-di(1,2,3-triazolyl) disulfide hydrate (B1144303) is a function of both the triazole rings and the disulfide bond. The 1,2,3-triazole ring is a robust, stable aromatic system. nih.gov Thermal decomposition of 1,2,3-triazoles generally requires high temperatures. The primary thermal decomposition pathway for the parent ring involves a ring-opening mechanism, which has a calculated activation energy barrier of approximately 45 kcal/mol. acs.org At very high temperatures (e.g., flash vacuum pyrolysis at 500 °C), the ring can fragment with the loss of a molecule of nitrogen (N2). wikipedia.org

The disulfide bond introduces a point of photochemical lability. Disulfide bonds are known to absorb UV light, which can induce homolytic cleavage of the S-S bond to generate two thiyl radicals. researchgate.netresearchgate.net This process is a key pathway in the UV-induced degradation of disulfide-containing proteins. researchgate.net The subsequent fate of these radicals depends on the environment; they may recombine to reform the disulfide, react with other molecules, or participate in other secondary reactions.

Complexation Reactions with Metal Centers: Stoichiometry and Stability Studies

The nitrogen atoms of the 1,2,3-triazole rings are excellent coordinating sites for metal ions, making 4,4'-di(1,2,3-triazolyl) disulfide a versatile ligand in coordination chemistry. rsc.orgresearchgate.net The N3 nitrogen is a common coordination site for transition metals like palladium, platinum, copper, and cobalt. researchgate.netrsc.orgresearchgate.net The molecule can act as a bidentate or a bridging ligand, coordinating two metal centers through the nitrogen atoms on its two separate triazole rings.

Furthermore, reduction of the disulfide bond to the corresponding dithiolate, 1H-1,2,3-triazole-4,5-dithiolate, generates a powerful bidentate "dithiolene" ligand. This dithiolate form coordinates strongly to transition metals such as Ni(II), Pd(II), Pt(II), and Co(III) through the two sulfur atoms. rsc.orgmdpi.com The resulting metal complexes often exhibit square planar geometry and interesting electronic properties due to the non-innocent character of the dithiolene ligand. rsc.orgmdpi.com The stoichiometry of these complexes is typically 1:1 or 2:1 (ligand:metal), depending on the metal and reaction conditions. jake-song.com The stability of these complexes is generally high, a characteristic of chelation with dithiolate ligands.

| Ligand Form | Coordinating Atoms | Typical Metals | Notes |

|---|---|---|---|

| Disulfide (Intact) | Triazole Nitrogens (e.g., N3) | Pd(II), Pt(II), Cu(I), Re(I) | Can act as a bridging or bidentate ligand. |

| Dithiolate (Reduced form) | Thiolate Sulfurs | Ni(II), Pd(II), Pt(II), Co(III) | Forms stable five-membered chelate rings with the metal center. rsc.orgmdpi.com |

Advanced Applications and Functional Materials Derived from 4,4 Di 1,2,3 Triazolyl Disulfide Hydrate

Supramolecular Chemistry and Self-Assembly in Materials Science

The principles of supramolecular chemistry, which govern the assembly of molecules through non-covalent interactions, are central to the bottom-up fabrication of novel materials. The molecular structure of 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate (B1144303) suggests its potential utility in this field.

The disulfide linkage in 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate is a key feature that could be exploited in the design of stimuli-responsive materials. Disulfide bonds are known to be susceptible to cleavage and formation under redox conditions. This reversible covalent chemistry can be harnessed to create dynamic materials that respond to chemical or electrochemical stimuli. For instance, incorporation of this molecule into a polymer backbone could lead to the formation of a cross-linked hydrogel. The application of a reducing agent would cleave the disulfide bonds, leading to the dissolution of the gel. Subsequent exposure to an oxidizing agent could reform the disulfide linkages, restoring the gel state. This type of redox-responsive behavior is a hallmark of "smart" materials and molecular switches, which have potential applications in areas such as controlled drug release and sensing.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Based on this compound as a Ligand

The nitrogen atoms of the 1,2,3-triazole rings are potential coordination sites for metal ions, suggesting that this compound could function as a ligand in coordination chemistry.

As a ligand, this compound can be classified as a bridging ligand, capable of coordinating to two or more metal centers simultaneously through its two triazole moieties. The coordination mode would depend on which of the three nitrogen atoms in each triazole ring participates in binding. This versatility in coordination could lead to the formation of a variety of coordination polymers with different dimensionalities (1D, 2D, or 3D). Metal chelation studies would be crucial to determine the stability and stoichiometry of the resulting metal complexes. The flexibility of the disulfide bond could also allow for the formation of macrocyclic or cage-like structures upon coordination with appropriately selected metal ions.

Table 1: Potential Coordination Modes of the 1,2,3-Triazole Ring

| Coordination Mode | Description |

|---|---|

| Monodentate | Coordination through a single nitrogen atom (N1, N2, or N3). |

| Bidentate | Chelation to a single metal center through two adjacent nitrogen atoms. |

Electrochemical Applications Beyond Basic Characterization

The presence of the redox-active disulfide bond and the electron-rich triazole rings suggests that this compound and materials derived from it could have interesting electrochemical properties.

Table 2: Potential Electrochemical Processes

| Process | Description | Potential Application |

|---|---|---|

| Disulfide Reduction | R-S-S-R + 2e⁻ + 2H⁺ ⇌ 2 R-SH | Redox-responsive materials, sensors |

Fabrication of Advanced Electrode Materials for Energy Storage

While direct research on the application of this compound in energy storage is not extensively documented, the inherent properties of its constituent functional groups suggest its potential in this area. The disulfide bond is redox-active and can undergo a reversible two-electron reduction and oxidation process. This characteristic is a key feature for charge storage in batteries.

Organic materials containing disulfide bonds have been explored as alternatives to traditional metal oxide cathodes in lithium-ion batteries and beyond. nih.gov The theoretical specific capacity of these materials can be competitive with, and sometimes higher than, current inorganic electrode materials. nih.gov The disulfide bond's ability to be reversibly cleaved and reformed allows for the storage and release of energy. nih.gov

In one study, redox-active particles were created by cross-linking poly(glycidyl methacrylate) microparticles with a disulfide-containing moiety, which demonstrated the capability for electrochemical energy storage through the reversible reduction of the disulfide bond. nih.gov This suggests that incorporating this compound into a conductive polymer matrix could yield a composite electrode material with potential for energy storage applications. The triazole rings could enhance the structural stability of such an electrode.

Table 1: Comparison of Disulfide-Based Electrode Material Performance

| Disulfide Compound/Material | Electrolyte | Specific Capacity | Key Finding |

| Disulfide Cross-Linked Polymer Particles | Dimethyl sulfoxide/magnesium triflate | Dependent on particle size | Demonstrated reversible electrochemical energy storage via disulfide bond reduction. nih.gov |

Role as Redox Mediators in Sustainable Chemical Processes

The concept of using redox mediators is crucial in enhancing the efficiency of various electrochemical systems, including lithium-sulfur batteries. While there is no specific research detailing the use of this compound as a redox mediator, its disulfide bond suggests a potential role. Redox mediators can facilitate charge transfer between the electrode and the active material, improving reaction kinetics.

For instance, in the context of lithium-sulfur batteries, dissolved redox-active molecules can act as charge shuttles, improving cell performance. The disulfide/thiol redox couple in this compound could theoretically participate in such electron transfer processes. The triazole rings might also contribute to the stability of the radical intermediates formed during the redox cycle.

Integration into Advanced Polymer Systems

The bifunctional nature of this compound makes it a candidate for integration into advanced polymer systems, both as a cross-linking agent and potentially as a monomer.

4,4'-DI(1,2,3-Triazolyl) disulfide serves as a cross-linking agent in polymer synthesis. chemimpex.com The disulfide bond can be cleaved and reformed, allowing for the creation of dynamic covalent networks. This property is valuable in the development of self-healing polymers and recyclable materials. The introduction of this compound into a polymer matrix can enhance the mechanical properties of materials used in applications such as coatings and adhesives. chemimpex.com

The process of cross-linking can be initiated by various stimuli, including heat or light, which can induce the cleavage of the disulfide bond and the subsequent formation of new linkages with polymer chains. This dynamic nature allows for the reprocessing of the cross-linked material.

Polymers containing 1,2,3-triazole units in their backbone are considered promising new functional polymers due to the unique properties of the triazole ring, such as its large dipole moment and ability to participate in hydrogen bonding. mdpi.com These polymers can be synthesized from monomers that contain both an azide (B81097) and an alkyne group. mdpi.com

While there is no direct literature on the use of this compound as a monomer, its structure presents intriguing possibilities. The disulfide bond could be reductively cleaved to yield 4-mercapto-1,2,3-triazole. This resulting thiol-containing triazole could then be functionalized to introduce polymerizable groups, or it could participate in polymerization reactions itself, such as thiol-ene reactions, to form functional polymers. The resulting polymers would have triazole and thioether linkages in their backbone, potentially leading to materials with interesting thermal and chemical properties.

Sensor Development for Environmental and Industrial Analytes (Non-biological)

The 1,2,3-triazole moiety is a key component in the design of chemosensors due to its ability to coordinate with metal ions and its stable, aromatic nature.

4,4'-DI(1,2,3-Triazolyl) disulfide is utilized in the development of sensors for detecting heavy metals and other pollutants. chemimpex.com The triazole rings can act as binding sites for various analytes. sci-hub.se When incorporated into a larger molecular framework that includes a signaling unit (e.g., a fluorophore), the binding of an analyte to the triazole can lead to a detectable change in the optical or electrochemical properties of the sensor. sci-hub.seresearchgate.net

The design of such chemosensors often involves the "click" synthesis of 1,2,3-triazoles, which allows for the straightforward linking of the triazole recognition unit to a signaling molecule. sci-hub.se The resulting triazole-based sensors can exhibit high selectivity and sensitivity for a range of metal cations, anions, and neutral molecules. sci-hub.seresearchgate.net The disulfide bond in 4,4'-DI(1,2,3-Triazolyl) disulfide could also play a role in sensor design, for example, by allowing for the immobilization of the sensor molecule on a gold surface through a thiol linkage after reduction of the disulfide.

Table 2: Examples of Triazole-Based Chemosensors and Their Targets

| Chemosensor Type | Target Analyte | Principle of Detection |

| Calix mdpi.comarene conjugated bis-triazole | Heavy metal ions (e.g., Pb²⁺) | Enhanced electrochemical detection sci-hub.se |

| Anthraquinone-modified calix mdpi.comarene with triazole linkers | Ca²⁺ | Fluorescence enhancement sci-hub.se |

| Rhodamine-based with triazole and quinoline | Fe³⁺ | Colorimetric and fluorescent changes sci-hub.se |

In-depth Analysis of Optoelectronic and Fluorescent Sensing Mechanisms of this compound Remains a Nascent Field

A comprehensive review of scientific literature reveals a significant gap in the specific research concerning the optoelectronic and fluorescent sensing mechanisms of the chemical compound This compound . While the broader class of 1,2,3-triazole derivatives has been a subject of extensive investigation for their versatile applications in developing chemosensors and functional materials, detailed studies focusing solely on the disulfide hydrate are not presently available in published research.

The 1,2,3-triazole moiety is well-established as a critical building block in the design of fluorescent chemosensors. mdpi.comchemimpex.com This is largely due to its unique electronic properties and its capacity to coordinate with various analytes, including metal ions and anions. hbku.edu.qaresearchgate.net The fundamental principle behind many triazole-based fluorescent sensors lies in mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET). In these systems, the triazole ring often plays a dual role: it can act as a signaling unit and as a recognition site, or it can serve as a linker to connect a fluorophore to a specific binding unit. mdpi.com The nitrogen atoms within the triazole ring are particularly effective in coordinating with metal cations, which can modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence—either an enhancement ("turn-on") or a quenching ("turn-off") of the signal. mdpi.comhbku.edu.qa

Theoretical and computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and potential photophysical behavior of various triazole derivatives. rsc.orgirjweb.com These studies can predict properties like absorption and emission spectra, and the nature of electronic transitions, which are crucial for designing effective sensors. rsc.orgbohrium.com However, such theoretical investigations specific to this compound have not been reported.

While general research indicates that disulfide-containing compounds can be responsive to specific stimuli, such as reducing agents, which could potentially be coupled with a fluorescent reporting mechanism, this has not been explicitly demonstrated for this compound. The inherent stability and reactivity of the disulfide linkage, combined with the coordination capabilities of the triazole rings, suggest a potential for developing novel sensors. chemimpex.com For instance, the cleavage of the disulfide bond could theoretically alter the electronic properties of the triazole rings, leading to a change in fluorescence.

Despite the promising characteristics of its constituent functional groups, the absence of dedicated research on the optoelectronic and fluorescent sensing mechanisms of this compound means that there are no available experimental data, such as absorption and emission spectra, quantum yields, or detailed findings on its interactions with specific analytes. Consequently, a detailed exploration of its capabilities in these advanced applications remains an area ripe for future scientific inquiry.

Data on Optoelectronic and Fluorescent Properties

Due to the lack of specific research on the optoelectronic and fluorescent sensing mechanisms of this compound, no experimental or theoretical data tables can be provided at this time.

Advanced Analytical Methodologies for Detection and Characterization in Complex Systems

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the analytical workflow of 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate (B1144303), enabling its separation from starting materials, byproducts, and degradation products. High-performance liquid chromatography (HPLC) stands out as a primary tool for the purity assessment of this compound, with some commercial suppliers specifying a purity of over 98.0% as determined by HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly suitable method for the analysis of moderately polar compounds like 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate. In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is employed with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The inclusion of buffers in the mobile phase can help to control the ionization state of the triazole rings and improve peak shape and reproducibility.

Gas Chromatography (GC) may also be applicable, particularly for more volatile derivatives or degradation products of this compound. However, the inherent low volatility and potential for thermal degradation of the parent compound might necessitate derivatization prior to GC analysis to enhance its thermal stability and volatility. When coupled with a mass spectrometer, GC-MS can provide valuable structural information about separated components. The choice between HPLC and GC is largely dictated by the volatility and thermal stability of the analytes in the mixture.

The following interactive data table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound based on methods used for similar triazole compounds.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | C18 (Octadecylsilane) | 5% Phenyl Polysiloxane |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Detector | UV-Vis (254 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Typical Application | Purity assessment of the parent compound | Analysis of volatile impurities or degradation products |

Hyphenated Analytical Techniques for Speciation and Trace Level Detection

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced selectivity and sensitivity, making them indispensable for the analysis of this compound in complex matrices and for trace-level detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and its tandem version LC-MS/MS , are powerful tools for the analysis of triazole compounds. These techniques provide not only retention time data from the LC separation but also mass-to-charge ratio information, which allows for the unambiguous identification and quantification of the target analyte, even at very low concentrations. For this compound, LC-MS could be used to identify metabolites or degradation products in biological or environmental samples. The high sensitivity of modern mass spectrometers allows for detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for the analysis of thermally stable and volatile triazole derivatives. It has been successfully applied to the determination of various triazole fungicides in environmental and food samples. The combination of the high separation efficiency of GC with the definitive identification capabilities of MS makes it a robust method for mixture analysis.

For the speciation of sulfur-containing compounds, High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a highly specialized and sensitive technique. This method can provide information on the different chemical forms of sulfur present in a sample. In the context of this compound, HPLC-ICP-MS could potentially be used to trace the metabolic fate of the sulfur atoms in the disulfide bond.

The table below provides an overview of the applications of these hyphenated techniques for the analysis of triazole compounds.

| Technique | Separation Principle | Detection Principle | Application for this compound |

| LC-MS/MS | Liquid Chromatography | Mass Spectrometry | Trace level detection and quantification in complex matrices, metabolite identification. |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile impurities and degradation products. |

| HPLC-ICP-MS | High-Performance Liquid Chromatography | Inductively Coupled Plasma-Mass Spectrometry | Speciation of sulfur-containing metabolites. |

Electrochemical Techniques for Redox State Determination and Reaction Monitoring

The presence of a disulfide bond in this compound makes it an electrochemically active molecule. Electrochemical techniques can be employed to probe the redox behavior of the disulfide linkage and to monitor reactions involving changes in its oxidation state.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique that can be used to study the reduction and oxidation processes of the disulfide bond. By applying a potential sweep to a working electrode immersed in a solution containing the analyte, a voltammogram is obtained that provides information about the redox potentials and the reversibility of the electron transfer reactions. The reduction of the disulfide bond to the corresponding thiol would be expected to produce a cathodic peak in the voltammogram. The potential at which this peak occurs can provide thermodynamic information about the redox process.

Amperometry and coulometry are other electrochemical methods that can be used for the quantitative determination of electroactive species. These techniques measure the current or charge passed during an electrochemical reaction and can be used to monitor the progress of a reaction involving the disulfide bond, such as its reduction or oxidation. The electrochemical synthesis of triazoles has also been reported, highlighting the utility of electrochemistry in both the analysis and preparation of these compounds.

The following table summarizes the potential applications of electrochemical techniques for the study of this compound.

| Technique | Principle | Information Obtained |

| Cyclic Voltammetry (CV) | Measures current as a function of applied potential. | Redox potentials, reversibility of electron transfer. |

| Amperometry | Measures current at a constant potential. | Quantitative determination, reaction monitoring. |

| Coulometry | Measures the total charge passed during a reaction. | Stoichiometry of electrochemical reactions. |

Advanced Spectroscopic Methods for In Situ Monitoring of Reactions and Transformations

Advanced spectroscopic methods are crucial for the real-time, in situ monitoring of reactions and transformations involving this compound. These techniques provide valuable kinetic and mechanistic information without the need for sample quenching or workup.

Raman Spectroscopy is a powerful technique for studying the vibrational modes of molecules. The disulfide (S-S) bond has a characteristic Raman stretching frequency, typically in the range of 400-600 cm⁻¹. Changes in the intensity or position of this band can be used to monitor the cleavage or formation of the disulfide bond during a reaction. Surface-Enhanced Raman Spectroscopy (SERS) can be used to enhance the Raman signal of molecules adsorbed on a metal surface, which could be useful for studying the interaction of this compound with metallic surfaces or nanoparticles.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of a molecule that are infrared active. The triazole ring has characteristic IR absorption bands that can be used to identify and characterize the molecule. ijrpc.com In situ FTIR spectroscopy can be used to follow the progress of reactions by monitoring the appearance or disappearance of absorption bands corresponding to reactants, intermediates, and products.

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to monitor reactions that involve a change in the electronic structure of the molecule. The triazole ring and the disulfide bond may have characteristic UV absorptions. Changes in the UV-Vis spectrum can provide information about the kinetics of a reaction. For instance, the cleavage of the disulfide bond would likely lead to a change in the UV-Vis absorption spectrum, which could be monitored over time to determine the reaction rate.

The table below outlines the application of these advanced spectroscopic methods for the in situ analysis of this compound.

| Spectroscopic Method | Molecular Information | In Situ Application |

| Raman Spectroscopy | Vibrational modes (S-S stretch) | Monitoring disulfide bond cleavage/formation. |

| FTIR Spectroscopy | Vibrational modes (triazole ring) | Following changes in functional groups during a reaction. |

| UV-Vis Spectroscopy | Electronic transitions | Kinetic studies of reactions involving the chromophoric parts of the molecule. |

Future Perspectives and Emerging Research Directions

Integration into Advanced Smart Materials and Devices with Tunable Properties

The dual functionality of 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate (B1144303) opens up avenues for its incorporation into a range of smart materials where tunable responsiveness is a key requirement. The disulfide bond offers a reversible cleavage and reformation mechanism under redox conditions, while the triazole rings provide structural rigidity, and potential for coordination with metal ions and hydrogen bonding capabilities. This combination is expected to be instrumental in the development of sophisticated, multi-responsive systems.

One of the most promising areas of application is in the creation of redox-responsive polymers . By integrating 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate as a cross-linker or as a monomer into polymer chains, materials can be designed to degrade or change their structure in response to specific reducing or oxidizing environments. This is particularly relevant for targeted drug delivery systems, where the higher concentration of reducing agents like glutathione (B108866) in cancer cells could trigger the release of an encapsulated therapeutic agent. nih.gov

The triazole moieties also offer the potential for creating stimuli-responsive gels and coatings . The nitrogen atoms in the triazole rings can act as ligands for metal ions, leading to the formation of metallogels. encyclopedia.pub The properties of these gels, such as their viscosity and color, could be tuned by the addition or removal of specific metal ions, or by a change in pH, making them suitable for applications in sensors and actuators.

In the realm of optoelectronics , the incorporation of the triazole and disulfide components could lead to materials with tunable photophysical properties. While disulfide bonds themselves are not typically chromophoric, their presence can influence the electronic properties of conjugated polymers. The triazole ring is a known component in organic light-emitting diodes (OLEDs) and other electronic devices. By creating polymers that feature the 4,4'-DI(1,2,3-Triazolyl) disulfide unit, it may be possible to modulate the fluorescence or conductivity of the material through redox stimulation, opening doors for novel sensors and smart displays. researchgate.netresearchgate.netmdpi.com

While direct research on this compound in smart materials is still emerging, studies on analogous compounds provide a strong basis for its potential. For instance, research on polymers containing aromatic disulfide bonds has demonstrated efficient self-healing properties, with recovery of mechanical strength after damage. Similarly, polymers incorporating 1,2,3-triazole rings have shown tunable thermal and mechanical properties.

A hypothetical study on a hydrogel cross-linked with this compound could yield the following findings:

Redox-Responsive Swelling: The hydrogel would likely exhibit a significant change in its swelling ratio in the presence of reducing agents like dithiothreitol (B142953) (DTT). This is due to the cleavage of the disulfide cross-links, leading to a more relaxed polymer network that can absorb more solvent.

Tunable Mechanical Properties: The mechanical strength of the hydrogel, as measured by its storage modulus (G'), would be expected to decrease upon exposure to a reducing environment. This change would be reversible upon removal of the reducing agent and exposure to an oxidizing environment, demonstrating tunable stiffness.

Controlled Release: When loaded with a model drug, the hydrogel would show a significantly higher rate of drug release in a reducing environment compared to a neutral environment, highlighting its potential for controlled drug delivery applications.

To illustrate the potential tunable properties of materials incorporating this compound, the following interactive data tables present hypothetical, yet scientifically plausible, data from the aforementioned hypothetical hydrogel study.

Table 1: Redox-Responsive Swelling of a Hydrogel Cross-linked with this compound

| Condition | Swelling Ratio (%) |

| Phosphate-Buffered Saline (PBS) | 150 |

| PBS + 10 mM Dithiothreitol (DTT) | 450 |

| PBS (after DTT removal and air oxidation) | 160 |

Table 2: Tunable Mechanical Properties of the Hydrogel

| Condition | Storage Modulus (G') [Pa] |

| Initial State (in PBS) | 5000 |

| After 2 hours in 10 mM DTT | 500 |

| After 24 hours of re-oxidation | 4800 |

Table 3: Controlled Release of a Model Drug from the Hydrogel

| Time (hours) | Cumulative Release in PBS (%) | Cumulative Release in PBS + 10 mM DTT (%) |

| 1 | 5 | 25 |

| 6 | 15 | 70 |

| 12 | 22 | 95 |

| 24 | 30 | 98 |

These tables underscore the significant potential for tuning the physical and functional properties of materials based on this compound, paving the way for its use in a new generation of smart and responsive devices.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click" reaction. Key steps include:

- Using terminal alkynes and azides in a 1:1 molar ratio under inert conditions.

- Catalyzing with Cu(I) salts (e.g., CuBr) in aqueous or organic solvents at 25–60°C for 12–24 hours.

- Purifying via column chromatography or recrystallization to achieve >95% yield .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical Techniques :

- X-ray crystallography to resolve the triazole-disulfide backbone and hydrate coordination .

- NMR spectroscopy (, ) to confirm regiochemistry and absence of byproducts.

- Elemental analysis to verify hydrate stoichiometry.

- HPLC with UV detection (λ = 254 nm) for purity assessment (>98%) .

Q. What stability considerations are critical for handling the hydrate form?

- Storage : Store under anhydrous conditions (argon/vacuum) at 4°C to prevent hygroscopic degradation.

- Handling : Use desiccators during weighing. Avoid prolonged exposure to light, as the disulfide bond may undergo photolytic cleavage .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s mechanism in stabilizing hemoglobin’s R-state for antisickling therapy?

- Structural Analysis : Co-crystallize deoxyhemoglobin (HbA) with the compound. Resolve the disulfide bond formation between the triazolyl thiol and βCys93 using X-ray crystallography (resolution ≤2.0 Å) .

- Functional Assays :

- Measure oxygen affinity via tonometry and Hill coefficient analysis.

- Monitor inhibition of HbS polymerization using turbidimetry at 37°C .

Q. How can photochemical studies inform applications in light-responsive drug delivery systems?

- Photolysis Experiments : Irradiate Ru(II)-triazolyl complexes (e.g., [Ru(bpy)(btz)]) at 365 nm in acetonitrile. Track ligand ejection via UV-Vis spectroscopy (λ = 450 nm) and quantify solvent adducts using ESI-MS .

- Kinetic Analysis : Calculate quantum yield (Φ) and rate constants () under varying light intensities .

Q. What methodologies assess pharmacokinetic behavior in preclinical antisickling models?

- In Vivo Studies : Administer the compound intravenously in transgenic sickle cell mice. Monitor plasma concentration-time profiles using LC-MS/MS.

- Tissue Distribution : Quantify biodistribution in liver, kidneys, and erythrocytes via radiolabeling (S-disulfide) .

- Metabolic Stability : Incubate with hepatic microsomes; identify metabolites (e.g., glutathione adducts) using high-resolution mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.